6-Methoxy-2-methylpyridine-3-sulfonyl chloride
Description
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-6(13(8,10)11)3-4-7(9-5)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAWUSFQTZPRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylpyridine-3-sulfonyl chloride typically involves the chlorosulfonation of 6-methoxy-2-methylpyridine. The reaction conditions include the use of chlorosulfonic acid and a suitable solvent, such as dichloromethane, under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactions with continuous monitoring and optimization of reaction parameters to achieve high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylpyridine-3-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfates.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as methanol, ethanol, or ammonia are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfates.
Reduction: Amines or alcohols.
Substitution: Esters or amides.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
One of the prominent applications of 6-methoxy-2-methylpyridine-3-sulfonyl chloride is in the development of anticancer agents. It serves as a building block for synthesizing various sulfonamide derivatives that exhibit cytotoxic properties against cancer cells. Studies have shown that derivatives of this compound can inhibit key biological pathways involved in tumor growth, such as the Hypoxia Inducible Factor (HIF) pathway, making them potential candidates for anticancer therapies .
Pharmacological Optimization
Research has demonstrated that modifications to the structure of sulfonamide compounds derived from this compound can enhance their pharmacological properties. For instance, altering substituents on the pyridine ring has been linked to improved solubility and bioactivity, which are critical factors in drug design .
Synthetic Applications
Building Block for Complex Molecules
this compound is utilized as an essential intermediate in the synthesis of more complex organic molecules. It can participate in various reactions, including nucleophilic substitution and coupling reactions, to create diverse chemical entities. For example, it has been employed in the synthesis of sulfonylureas and other bioactive compounds that play vital roles in therapeutic applications .
Chemoselective Reactions
The compound's reactivity allows for chemoselective transformations, making it a valuable reagent in organic synthesis. Its ability to undergo sulfonylation reactions under mild conditions facilitates the introduction of sulfonyl groups into various substrates, enhancing their reactivity and functionality .
Biological Studies
Biological Activity Profiling
Research indicates that compounds derived from this compound exhibit notable biological activities, including antimicrobial and antifungal properties. These derivatives have been tested against various pathogens, demonstrating effectiveness that could lead to new therapeutic agents .
Mechanistic Studies
The compound has also been utilized in mechanistic studies aimed at understanding its interaction with biological targets. For instance, molecular docking studies have provided insights into how these sulfonamide derivatives interact with specific proteins involved in disease pathways, aiding in the rational design of new inhibitors .
Data Summary
The following table summarizes key characteristics and applications of this compound:
| Application Area | Description | Examples/Outcomes |
|---|---|---|
| Medicinal Chemistry | Development of anticancer agents via sulfonamide derivatives | Inhibition of HIF pathway; potential anticancer drugs |
| Synthetic Applications | Intermediate for complex organic molecules; participates in nucleophilic substitutions | Synthesis of sulfonylureas |
| Biological Studies | Antimicrobial and antifungal activity profiling | Effective against various pathogens |
| Mechanistic Studies | Understanding interactions with biological targets | Insights from molecular docking studies |
Mechanism of Action
The mechanism by which 6-Methoxy-2-methylpyridine-3-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom in the sulfonyl chloride group is replaced by a nucleophile, leading to the formation of esters or amides. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Structural Isomers and Positional Variants
5-Methoxy-pyridine-2-sulfonyl Chloride
- Molecular Formula: C₆H₆ClNO₃S (identical to the target compound).
- Substituents : Methoxy at position 5, sulfonyl chloride at position 2.
- Applications : Used in synthesizing sulfonamide-based sensors and pharmaceuticals. Its positional isomerism reduces steric hindrance compared to the 6-methoxy derivative, enhancing reactivity in certain nucleophilic substitutions .
6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl Chloride
- Molecular Formula: C₆H₂Cl₂F₃NO₂S.
- Substituents : Chloro at position 6, trifluoromethyl at position 3.
- Applications : Valued in agrochemical research for its electron-withdrawing groups, which improve stability in acidic environments. The trifluoromethyl group enhances lipophilicity, making it superior for pesticide formulations compared to the methoxy-methyl variant .
Benzenesulfonyl Chloride Derivatives
2-Fluoro-6-methylbenzenesulfonyl Chloride
- Molecular Formula : C₇H₆ClFO₂S.
- Substituents : Fluoro at position 2, methyl at position 6 on a benzene ring.
- Applications : Preferred in electrochemical sensor synthesis (e.g., for detecting nitroaromatics like TNT) due to benzene’s planar structure and fluorine’s electron-withdrawing effects .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₂.
- Substituents : Chloro at position 2, methyl at position 6 on a pyrimidine ring.
- Applications : Used in antiviral drug synthesis. The pyrimidine core offers better hydrogen-bonding capacity than pyridine, but the absence of a sulfonyl group limits its utility in sulfonylation reactions .
Reactivity and Stability
Biological Activity
6-Methoxy-2-methylpyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methoxy group and a sulfonyl chloride functional group, which may influence its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
This compound has the following structural formula:
Molecular Weight: 218.68 g/mol
Melting Point: Not specified in the literature
Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO).
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of various biological pathways, particularly those involving enzyme catalysis and receptor signaling.
Interaction with Biological Targets
- Enzyme Inhibition: The sulfonyl chloride group can react with amino acid residues in active sites of enzymes, potentially leading to inhibition. This mechanism is similar to other sulfonyl derivatives that have shown promise in drug development.
- Receptor Modulation: The compound may also interact with specific receptors, altering their activity and influencing cellular signaling pathways.
Biological Activity
Research into the biological activity of this compound has revealed several promising findings:
Antimicrobial Activity
Studies have shown that similar pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds containing sulfonamide groups have been reported to inhibit bacterial growth effectively. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.
| Compound | Activity Type | Target Pathogen | Reference |
|---|---|---|---|
| Pyridine-Sulfonamide Derivative | Antimicrobial | Staphylococcus aureus | |
| Sulfonamide Compound | Antibacterial | Escherichia coli |
Cytotoxicity Studies
In vitro studies have indicated that related compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis induction through caspase activation or disruption of mitotic processes.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis via caspase pathway | |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
Case Studies
- Study on HIF-1 Inhibition: A study explored the design and synthesis of pyridine derivatives as hypoxia-inducible factor (HIF) inhibitors, highlighting the potential for compounds like this compound in cancer therapy by targeting hypoxic tumor environments .
- Sulfonamide Derivatives in Drug Discovery: Research has shown that sulfonamide derivatives can act as effective inhibitors for various biological targets, suggesting that this compound could play a role in drug development for conditions such as cancer and bacterial infections .
Q & A
Q. What are the optimal reaction conditions for synthesizing 6-Methoxy-2-methylpyridine-3-sulfonyl chloride to maximize yield?
- Methodological Answer : The synthesis typically involves introducing sulfonyl chloride and methoxy groups onto a pyridine ring. A common approach is chlorosulfonation of 6-methoxy-2-methylpyridine using chlorosulfonic acid under controlled temperatures (0–5°C). Post-reaction, quenching with ice water and extraction with dichloromethane followed by vacuum distillation can isolate the product. Key parameters include maintaining low temperatures to prevent decomposition and using anhydrous conditions to avoid hydrolysis of the sulfonyl chloride group .
Q. How can researchers ensure purity during the purification of this compound?
- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., hexane) is recommended. Analytical techniques like HPLC or GC-MS should confirm purity. Impurities often arise from incomplete sulfonation or residual starting materials, necessitating rigorous solvent removal under reduced pressure .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Use a combination of , , and IR spectroscopy. Key NMR signals include the methoxy group (~3.9 ppm singlet in ) and sulfonyl chloride’s sulfur-oxygen stretching vibrations (~1370 cm in IR). High-resolution mass spectrometry (HRMS) provides exact mass confirmation .
Advanced Research Questions
Q. How does the methoxy group at the 6-position influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer : The electron-donating methoxy group at the 6-position deactivates the pyridine ring, reducing electrophilicity at the 3-position. However, steric effects from the 2-methyl group may enhance selectivity for nucleophilic attack at the sulfonyl chloride site. Comparative studies with analogs (e.g., 2-methylpyridine-3-sulfonyl chloride) suggest slower reaction kinetics but higher regioselectivity in SN2 mechanisms .
Q. What experimental strategies can elucidate the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for pyridine rings) and track sulfonate ester formation via LC-MS. Hydrolysis is expected to dominate under basic conditions (pH >10), forming the corresponding sulfonic acid .
Q. How can computational modeling predict the compound’s reactivity in drug candidate derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions with nucleophiles (e.g., amines). Parameters like Fukui indices identify electrophilic hotspots, while solvation models (e.g., PCM) simulate aqueous environments. Validate predictions with kinetic studies using stopped-flow techniques .
Q. What are the challenges in using this compound to synthesize chiral derivatizing agents?
- Methodological Answer : The planar pyridine ring limits inherent chirality. To create chiral derivatives, introduce stereogenic centers via asymmetric synthesis (e.g., chiral auxiliaries or catalysts). For example, coupling with enantiopure amines under Mitsunobu conditions can yield diastereomeric sulfonamides, separable via chiral HPLC .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound is moisture-sensitive; store under inert gas (Ar/N) at 2–8°C. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate before disposal .
Application-Oriented Questions
Q. How can this compound be applied in designing enzyme inhibitors?
- Methodological Answer : Its sulfonyl chloride group reacts selectively with serine residues in enzyme active sites. For example, incubate with target enzymes (e.g., proteases) in Tris buffer (pH 7.4) and analyze inhibition via kinetic assays (e.g., spectrophotometric monitoring of substrate turnover). Confirm covalent modification using MALDI-TOF mass spectrometry .
Q. What strategies mitigate competing side reactions when derivatizing biomolecules with this compound?
- Methodological Answer :
Use protecting groups (e.g., Fmoc for amines) to block undesired nucleophilic sites. Optimize reaction stoichiometry (1:1.2 molar ratio of biomolecule to sulfonyl chloride) and employ click chemistry (e.g., CuAAC) for selective conjugation. Monitor reaction progress with TLC or fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

